Torachrysone 8-glucoside

Description

Contextualization within Anthraquinone (B42736) Glycoside Chemistry

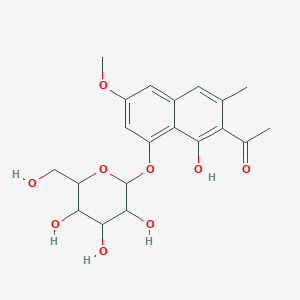

From a chemical standpoint, Torachrysone (B31896) 8-O-glucoside is classified as a napthalene glucoside, which is structurally related to anthraquinone glycosides. nih.govontosight.ai These are a class of compounds characterized by a core aglycone structure—in this case, Torachrysone—linked to a sugar moiety via a glycosidic bond. ontosight.aiuomustansiriyah.edu.iq Anthraquinone glycosides are a diverse group of natural products found in various plants, and the sugar component is crucial as it often facilitates the transport of the aglycone to its site of action. uomustansiriyah.edu.iquomustansiriyah.edu.iq

The aglycone, Torachrysone, possesses a naphthalene (B1677914) ring system substituted with hydroxy, methoxy (B1213986), and methyl groups. ontosight.ai The attachment of a glucose molecule at the 8-position forms the complete Torachrysone 8-O-glucoside structure. ontosight.ai This glycosylation significantly influences the compound's properties, such as its solubility and interaction with biological targets. ontosight.ai

Table 1: Chemical Properties of Torachrysone 8-O-Glucoside

| Property | Value |

| Molecular Formula | C20H24O9 medchemexpress.com |

| Molecular Weight | 408.40 g/mol medchemexpress.com |

| CAS Number | 64032-49-1 medchemexpress.com |

| Appearance | Light yellow to yellow solid medchemexpress.com |

| Solubility | Soluble in DMSO and other organic solvents glycodepot.com |

Academic Significance of Torachrysone 8-O-Glucoside within Phytochemical Investigation

The academic importance of Torachrysone 8-O-glucoside stems from several key areas. Firstly, its presence in certain plant species makes it a valuable chemical marker for chemotaxonomic studies, aiding in the classification and authentication of medicinal plants. Secondly, it serves as a subject of intense academic inquiry into its biosynthesis, exploring the enzymatic pathways plants use to construct such complex molecules. ontosight.ai

Furthermore, the compound has demonstrated a range of biological activities in preclinical research, which drives further investigation into its mechanisms of action. These reported activities include anti-inflammatory and antioxidant effects. glycodepot.com Studies have also explored its potential to inhibit enzymes like aldose reductase and alpha-glucosidase. glycodepot.comnih.gov

Historical Trajectory and Evolution of Research on Torachrysone 8-O-Glucoside

Initial research on Torachrysone 8-O-glucoside focused on its isolation and structural elucidation from plant sources. Early studies successfully identified its chemical makeup and confirmed its presence in traditional medicinal herbs. medchemexpress.com

Over time, with advancements in analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers have been able to conduct more detailed investigations. phytopurify.com This has led to a deeper understanding of its chemical properties and has facilitated its quantification in various plant extracts.

More recent research has shifted towards exploring its biological activities and underlying mechanisms. Studies have investigated its effects on cellular pathways, such as its ability to inhibit the phosphorylation of focal adhesion kinase (FAK) and modulate metabolic processes in macrophages. nih.gov

Fundamental Research Questions and Objectives Pertaining to Torachrysone 8-O-Glucoside

The ongoing study of Torachrysone 8-O-glucoside is driven by several fundamental research questions:

Biosynthetic Pathways: A primary objective is to fully elucidate the enzymatic steps involved in the biosynthesis of Torachrysone 8-O-glucoside within plants.

Biological Activity Spectrum: Researchers are actively exploring the full range of its biological effects and the molecular targets with which it interacts. For instance, its anti-inflammatory properties are a key area of investigation, with studies focusing on its impact on macrophage polarization and inflammatory factor release. nih.gov

Mechanism of Action: A significant research goal is to understand the precise molecular mechanisms by which it exerts its observed biological effects. This includes investigating its role as an aldose reductase inhibitor and its influence on metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov

Structure-Activity Relationships: Future research will likely focus on understanding how the specific structural features of Torachrysone 8-O-glucoside, including its glycosidic linkage, contribute to its biological activities.

Table 2: Investigated Biological Activities of Torachrysone 8-O-Glucoside

| Biological Activity | Research Finding |

| Anti-inflammatory | Inhibits the morphological transformation of macrophages into the pro-inflammatory M1 type. nih.gov |

| Decreases the release of M1-associated inflammatory factors by inhibiting the nuclear translocation of NF-κB p65. nih.gov | |

| Aldose Reductase Inhibition | Acts as an effective inhibitor of aldose reductase, an enzyme implicated in diabetic complications. glycodepot.comnih.gov |

| Alpha-glucosidase Inhibition | Demonstrates inhibitory activity against alpha-glucosidase, suggesting a potential role in carbohydrate metabolism. glycodepot.com |

| Antioxidant | Exhibits antioxidant effects, helping to mitigate oxidative stress. glycodepot.com |

| Metabolic Regulation | Ameliorates defective function of the TCA cycle in M1-polarized macrophage cells. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-[1-hydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9/c1-8-4-10-5-11(27-3)6-12(15(10)17(24)14(8)9(2)22)28-20-19(26)18(25)16(23)13(7-21)29-20/h4-6,13,16,18-21,23-26H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKWPHRULCFTBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Torachrysone 8-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64032-49-1 | |

| Record name | Torachrysone 8-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150 - 152 °C | |

| Record name | Torachrysone 8-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Methodologies for Isolation, Purification, and Structural Elucidation of Torachrysone 8 O Glucoside

Sophisticated Extraction Techniques for Torachrysone (B31896) 8-O-Glucoside from Complex Matrices

The initial step in isolating Torachrysone 8-O-glucoside involves its extraction from the raw plant material. Modern techniques offer significant advantages over traditional methods like Soxhlet extraction, including reduced solvent consumption, shorter extraction times, and higher efficiency.

Pressurized Liquid Extraction and Subcritical Fluid Extraction

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), utilizes solvents at elevated temperatures and pressures, which enhances extraction efficiency and reduces solvent volume and time. nih.govnih.gov For a compound like Torachrysone 8-O-glucoside, PLE with polar solvents such as ethanol (B145695) or methanol-water mixtures at temperatures between 50-150°C would be highly effective. The elevated temperature decreases the viscosity and surface tension of the solvent, allowing for better penetration into the plant matrix, while the high pressure keeps the solvent in a liquid state, enabling safe operation above its boiling point. A selective PLE (sPLE) method could be further optimized by incorporating an in-cell sorbent like C18 to remove non-polar impurities, yielding a cleaner initial extract. nih.gov

Subcritical Fluid Extraction (SFE), particularly using subcritical water, represents a green alternative for extracting polar glycosides. researchgate.net Subcritical water (typically between 100°C and 374°C under pressure) exhibits a lower dielectric constant than ambient water, making it behave like a polar organic solvent such as methanol (B129727) or ethanol. researchgate.net This tunability allows for selective extraction. For Torachrysone 8-O-glucoside, a stepwise temperature gradient could be employed, starting at lower temperatures (e.g., 100-140°C) to extract more polar compounds and potentially separating it from less polar aglycones. labcompare.com This method eliminates the need for organic solvents, aligning with the principles of green chemistry.

| Extraction Technique | Typical Solvents | Temperature Range (°C) | Pressure Range (psi) | Key Advantages |

| Pressurized Liquid Extraction (PLE) | Ethanol, Methanol, Water | 50 - 200 | 1500 - 2000 | Fast, Automated, Low solvent use nih.govnih.gov |

| Subcritical Water Extraction (SBWE) | Water | 100 - 250 | > 14.7 (to maintain liquid state) | Green solvent, Tunable selectivity researchgate.netlabcompare.com |

Microwave-Assisted Extraction and Ultrasonic-Assisted Extraction Optimization

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant matrix, causing cell wall rupture and enhancing the release of target compounds. researchgate.net The choice of solvent is crucial, as it must have a high dielectric constant to absorb microwave energy efficiently. Ethanol-water mixtures are particularly effective. nih.gov For extracting glycosides from Cassia species, MAE has been shown to be significantly more efficient than conventional methods. thepab.org An optimized MAE process for Torachrysone 8-O-glucoside would likely involve using an 80% ethanol solution, a solid-to-liquid ratio of 1:15 to 1:35 (g/mL), and microwave power around 350-500 W for a duration of 30-40 minutes. researchgate.netnih.gov

Ultrasonic-Assisted Extraction (UAE) employs high-frequency sound waves (typically >20 kHz) to induce cavitation in the solvent. The collapse of these cavitation bubbles near the plant material creates microjets and shockwaves that disrupt cell walls, facilitating solvent penetration and mass transfer. nih.gov This technique is known for its efficiency at lower temperatures, which is beneficial for thermally sensitive compounds. For flavonoid and glycoside extraction, optimal UAE conditions often involve an ethanol concentration of around 70%, an ultrasonic power of 250-500 W, a solid-liquid ratio of 1:30 g/mL, and an extraction time of 25-45 minutes. mdpi.comresearchgate.net

| Parameter | Microwave-Assisted Extraction (MAE) | Ultrasonic-Assisted Extraction (UAE) |

| Solvent | 80% Ethanol in water thepab.org | 70% Ethanol in water mdpi.com |

| Power | 350-500 W researchgate.netnih.gov | 250-500 W nih.govmdpi.com |

| Time | 30-40 min nih.gov | 25-45 min mdpi.comresearchgate.net |

| Solid-Liquid Ratio | 1:15 - 1:35 g/mL thepab.orgnih.gov | 1:30 g/mL mdpi.com |

| Yield Improvement | Significantly higher than conventional methods thepab.org | High efficiency at lower temperatures mdpi.com |

Enzymatic and Green Chemistry Extraction Approaches

Enzyme-Assisted Extraction (EAE) is a green chemistry approach that uses specific enzymes to break down the plant cell wall components like cellulose, hemicellulose, and pectin, thereby facilitating the release of intracellular compounds. nih.gov For extracting glycosides, a mixture of cellulases, pectinases, and hemicellulases can be highly effective. nih.govfrontiersin.org This process is typically conducted in an aqueous medium under mild pH (4.5-5.5) and temperature (37-55°C) conditions, which helps preserve the integrity of thermolabile molecules like Torachrysone 8-O-glucoside. frontiersin.org Another enzymatic approach involves using enzymes like β-glucosidase to specifically hydrolyze the glycosidic bond, which can be useful for producing the aglycone, torachrysone, if desired. google.com Snailase, a complex enzyme mixture, has also shown promise in hydrolyzing a wide range of flavonoid glycosides. frontiersin.org

Green chemistry extraction emphasizes the use of environmentally benign solvents. Beyond subcritical water, deep eutectic solvents (DES) and natural deep eutectic solvents (NADES) are emerging as promising green alternatives. These solvents are mixtures of natural compounds (e.g., choline (B1196258) chloride and sugars) that form a eutectic with a melting point lower than the individual components. They are biodegradable, have low toxicity, and can be tailored to solubilize specific classes of compounds, including phenolic glycosides.

High-Resolution Chromatographic Strategies for Torachrysone 8-O-Glucoside Purification

Following extraction, the crude extract contains a complex mixture of compounds requiring high-resolution purification techniques to isolate Torachrysone 8-O-glucoside.

Preparative High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful tool for purifying compounds from complex mixtures with high resolution and recovery. nih.gov For a moderately polar compound like Torachrysone 8-O-glucoside, reversed-phase chromatography is the method of choice. A typical system would use a C18 column with a mobile phase consisting of a gradient of methanol or acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.05-0.1% acetic or phosphoric acid) to improve peak shape. nih.govnih.gov An isocratic elution with 30-34% methanol in acidified water has been successfully used to purify similar flavonoid glycosides. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm), allowing for significantly faster separations and higher resolution compared to conventional HPLC. While primarily an analytical technique, UHPLC systems can be used for micro-preparative isolations. A UHPLC method coupled with mass spectrometry (UHPLC-MS) is invaluable for the rapid analysis of crude extracts to identify the presence and purity of Torachrysone 8-O-glucoside and to guide the purification strategy.

Countercurrent Chromatography (CCC) and Centrifugal Partition Chromatography (CPC) for Scalable Isolation

Countercurrent Chromatography (CCC) and its high-speed variant (HSCCC) are liquid-liquid partition chromatography techniques that eliminate the use of a solid stationary phase, thus avoiding irreversible adsorption and degradation of labile compounds. mdpi.commdpi.com The separation is based on the differential partitioning of solutes between two immiscible liquid phases. The selection of a suitable biphasic solvent system is critical. For separating moderately polar compounds like anthraquinone (B42736) and naphthalene (B1677914) glycosides, solvent systems such as n-hexane-ethyl acetate-methanol-water are commonly employed. mdpi.comnih.gov A more advanced approach is pH-zone-refining CCC, where an acid is added to the stationary phase and a base to the mobile phase (or vice-versa), causing ionizable compounds to separate based on their pKa values, leading to highly efficient, sharp separations. nih.gov

Centrifugal Partition Chromatography (CPC) is a type of countercurrent chromatography where the stationary liquid phase is retained in the column by a strong centrifugal force. plantaanalytica.comlabcompare.comwikipedia.org This allows for higher flow rates and greater loading capacity compared to HSCCC, making it highly scalable for industrial production. gilson.com CPC is particularly advantageous for processing crude extracts directly, as it is tolerant of particulate matter. wikipedia.org The absence of a solid support ensures 100% sample recovery and makes it a cost-effective and green purification technology. plantaanalytica.comlabcompare.com

| Chromatographic Technique | Stationary Phase | Mobile Phase | Key Advantages |

| Preparative HPLC | Solid (e.g., C18 silica) | Liquid (e.g., Methanol/Water) | High resolution, Well-established nih.govnih.gov |

| UHPLC | Solid (sub-2µm particles) | Liquid (e.g., Acetonitrile/Water) | Very high resolution, Fast analysis |

| CCC/HSCCC | Liquid | Liquid | No irreversible adsorption, Good for labile compounds mdpi.commdpi.com |

| CPC | Liquid (held by centrifugal force) | Liquid | Highly scalable, High loading capacity, No solid support plantaanalytica.comlabcompare.comgilson.com |

Supercritical Fluid Chromatography (SFC) in Torachrysone 8-O-Glucoside Purification

Supercritical fluid chromatography (SFC) has emerged as a powerful and environmentally friendly technique for the purification of natural products, including phenolic compounds. teledynelabs.comresearchgate.netnih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. nih.govshimadzu.com This technique offers several advantages over traditional high-performance liquid chromatography (HPLC), such as faster analysis times, reduced consumption of toxic organic solvents, and lower operating costs. chromatographytoday.comyoutube.com

In the context of purifying Torachrysone 8-O-Glucoside, SFC provides an efficient normal-phase chromatography method. teledynelabs.com The polarity of the mobile phase can be fine-tuned by adding a co-solvent, such as methanol or ethanol, to the supercritical CO2. shimadzu.com This allows for the effective separation of moderately polar compounds like glycosides from complex plant extracts. The selection of the stationary phase is also critical, with a variety of column chemistries available to optimize selectivity. diva-portal.org For preparative SFC, the collected fractions containing the purified compound are easily processed due to the rapid evaporation of the CO2 and the small volume of the co-solvent. youtube.com

Key advantages of using SFC for Torachrysone 8-O-Glucoside purification include:

Green Chemistry: SFC significantly reduces the use of hazardous organic solvents, aligning with the principles of green chemistry. youtube.comdiva-portal.org

High Throughput: The low viscosity and high diffusivity of supercritical fluids allow for faster separations and shorter run times compared to HPLC. chromatographytoday.comyoutube.com

Versatility: SFC can be applied to a wide range of natural product classes, including phenolic compounds, alkaloids, lipids, and terpenes. teledynelabs.comresearchgate.net

Orthogonal Selectivity: SFC often provides different selectivity compared to reversed-phase HPLC, which can be advantageous for separating complex mixtures. nih.govyoutube.com

While specific SFC parameters for Torachrysone 8-O-Glucoside are not extensively detailed in the available literature, the general principles of SFC for natural product purification are well-established and applicable. teledynelabs.comresearchgate.netmdpi.com The process would typically involve an initial analytical-scale screening to determine the optimal co-solvent, gradient, and stationary phase, followed by scaling up to a preparative system for isolation of the pure compound. chromatographytoday.com

Multi-Dimensional Spectroscopic and Spectrometric Approaches for Structural Confirmation of Torachrysone 8-O-Glucoside

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Torachrysone 8-O-Glucoside. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon skeleton, proton environments, and connectivity within the molecule.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environments (chemical shifts), and their proximity to other protons (spin-spin coupling). For Torachrysone 8-O-Glucoside, the ¹H NMR spectrum would show signals corresponding to the aromatic protons of the naphthalene ring system, the methyl and acetyl protons of the torachrysone aglycone, the methoxy (B1213986) group protons, and the protons of the glucose moiety, including the anomeric proton.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule. The spectrum would display distinct signals for the carbonyl carbon of the acetyl group, the aromatic carbons, the carbons of the glucose unit, and the methyl and methoxy carbons.

2D NMR:

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. harvard.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It helps to establish the spin systems within the glucose unit and the connectivity of protons on the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. mdpi.com This experiment is essential for assigning the proton signals to their corresponding carbon atoms in both the aglycone and the sugar moiety.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is critical for connecting the different fragments of the molecule. For instance, an HMBC correlation between the anomeric proton of the glucose and a carbon atom on the torachrysone aglycone would confirm the point of glycosylation at the 8-position. beilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about protons that are close in space, which is vital for determining the stereochemistry and conformation of the molecule, including the orientation of the glucose unit relative to the aglycone. researchgate.net

While specific NMR data for Torachrysone 8-O-Glucoside is not fully available in the provided search results, certificates of analysis for this compound confirm that NMR is a standard method used for its identification. bjherbest.comphytopurify.com The interpretation of these spectra would follow established principles for the structural analysis of flavonoid and phenolic glycosides. researchgate.netresearchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition. For Torachrysone 8-O-Glucoside (C₂₀H₂₄O₉), HRMS would provide a highly accurate mass measurement, confirming its molecular formula. uni.lunih.gov

Tandem Mass Spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. In an MS/MS experiment, the parent ion of Torachrysone 8-O-Glucoside is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed.

Expected Fragmentation Pattern:

The fragmentation of glycosides in MS/MS typically involves the cleavage of the glycosidic bond. mdpi.comresearchgate.net For Torachrysone 8-O-Glucoside, the primary fragmentation would be the loss of the glucose moiety (162 Da), resulting in a fragment ion corresponding to the torachrysone aglycone. Further fragmentation of the aglycone would provide additional structural information about the naphthalene core and its substituents. mdpi.comresearchgate.net The analysis of these fragmentation patterns is crucial for confirming the identity of the compound and for differentiating it from its isomers.

The combination of HPLC with electrospray ionization (ESI) and time-of-flight (TOF) mass spectrometry (HPLC/ESI-IT-TOF MS) is a particularly effective method for the analysis of constituents in herbal medicines, providing both retention time and accurate mass data for reliable identification.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 409.14931 | 192.6 |

| [M+Na]⁺ | 431.13125 | 198.9 |

| [M-H]⁻ | 407.13475 | 194.9 |

| [M+NH₄]⁺ | 426.17585 | 200.0 |

| [M+K]⁺ | 447.10519 | 198.1 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Chromophore Characterization

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For Torachrysone 8-O-Glucoside, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretching: A broad band indicating the presence of hydroxyl groups from the phenolic ring and the glucose moiety.

C-H stretching: Signals from the aromatic and aliphatic C-H bonds.

C=O stretching: A strong absorption corresponding to the carbonyl group of the acetyl function.

C=C stretching: Bands associated with the aromatic naphthalene ring.

C-O stretching: Absorptions from the ether linkage of the glycosidic bond and the methoxy group.

While a specific IR spectrum for Torachrysone 8-O-Glucoside is not provided in the search results, the technique is a standard method for the characterization of natural products. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores, such as the aromatic system in Torachrysone 8-O-Glucoside. The UV-Vis spectrum would show absorption maxima (λmax) characteristic of the naphthalene-based chromophore. The position and intensity of these absorptions can be influenced by the substitution pattern on the aromatic rings. This technique is often used in conjunction with HPLC (HPLC-DAD) for the detection and preliminary identification of compounds in a mixture. phytopurify.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Configuration

Chiroptical spectroscopy techniques are essential for determining the absolute stereochemistry of chiral molecules like Torachrysone 8-O-Glucoside. The presence of stereocenters in the glucose moiety and potentially in the aglycone makes this analysis crucial.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the spatial arrangement of the atoms. By comparing the experimental ECD spectrum of Torachrysone 8-O-Glucoside with theoretically calculated spectra for different possible stereoisomers, the absolute configuration of the molecule can be determined.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to ECD, the ORD curve is characteristic of the stereochemistry of the molecule.

These techniques are particularly important for confirming the D- or L-configuration of the glucose unit and for determining the stereochemistry of any chiral centers in the aglycone part of the molecule.

Biosynthetic Pathways, Genetic Regulation, and Metabolic Engineering of Torachrysone 8 O Glucoside

Precursor Utilization and Elucidation of the Polyketide Pathway to Torachrysone (B31896) Aglycone

The core structure of Torachrysone 8-O-Glucoside is its aglycone, torachrysone, which is classified as a polyketide. Polyketides are a diverse class of secondary metabolites synthesized by a family of multi-domain enzymes known as polyketide synthases (PKSs). wikipedia.org The biosynthesis of these compounds shares a fundamental resemblance to fatty acid synthesis.

The process is initiated with a starter unit, typically an acyl-CoA molecule such as acetyl-CoA. This starter unit is sequentially condensed with multiple extender units, most commonly malonyl-CoA, in a series of decarboxylative Claisen condensation reactions. nih.govyoutube.com Each condensation step adds a two-carbon unit to the growing polyketide chain. This assembly line-like process, catalyzed by the PKS enzyme complex, results in a linear poly-β-keto chain. youtube.com

This nascent chain is highly unstable and undergoes a series of regiospecific intramolecular cyclizations and aromatization reactions to form the characteristic naphthalene (B1677914) ring system of the torachrysone aglycone. Further tailoring reactions, including hydroxylations and methylations, are required to yield the final torachrysone structure before it can be glycosylated. The entire sequence is a highly controlled enzymatic process that ensures the correct folding and modification of the polyketide chain to produce the specific torachrysone scaffold.

Glycosyltransferase Enzymes and Regioselective Glucosylation Mechanisms for Torachrysone 8-O-Glucoside Formation

The final step in the biosynthesis of Torachrysone 8-O-Glucoside is the attachment of a glucose molecule to the torachrysone aglycone. This reaction is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). nih.gov These enzymes facilitate the transfer of a glycosyl moiety from an activated sugar donor, such as UDP-glucose, to an acceptor molecule. nih.gov This process, known as glycosylation, significantly impacts the solubility, stability, and biological activity of the compound. nih.gov

A critical feature of this reaction is its regioselectivity, meaning the glucose molecule is attached to a specific position on the aglycone. In the case of Torachrysone 8-O-Glucoside, the glycosidic bond is formed at the C-8 hydroxyl group of the torachrysone molecule. This specificity is dictated by the unique three-dimensional structure of the UGT's active site, which binds both the aglycone and the UDP-sugar in a precise orientation for the reaction to occur.

For instance, studies on other plant secondary metabolites, such as the triterpenoid (B12794562) saponin (B1150181) glycyrrhizin, have shown that the specificity of UGTs for their sugar donors can be determined by just a few key amino acid residues. In the UGT73P12 enzyme, an arginine residue is essential for its high specificity for UDP-glucuronic acid, demonstrating how enzyme structure governs the precise outcome of glycosylation. nih.gov A similar mechanism of molecular recognition is responsible for the specific 8-O-glucosylation of torachrysone.

Identification and Characterization of Genes Encoding Biosynthetic Enzymes for Torachrysone 8-O-Glucoside

In bacteria, fungi, and plants, the genes encoding the enzymes for a specific metabolic pathway are often physically clustered together on the chromosome. These are known as biosynthetic gene clusters (BGCs). wikipedia.orgnih.gov A typical BGC for a glycosylated polyketide like Torachrysone 8-O-Glucoside would be expected to contain the gene for the polyketide synthase (PKS), as well as genes for tailoring enzymes like cyclases, oxygenases, methyltransferases, and the crucial UDP-glycosyltransferase (UGT). nih.gov

While the specific BGC for torachrysone biosynthesis has not yet been fully characterized, modern genomic and transcriptomic techniques are powerful tools for its discovery. Research on Polygonum multiflorum, a known producer of torachrysone, has utilized transcriptome profiling to identify genes involved in secondary metabolism. nih.govnih.gov By analyzing the plant's response to elicitors that stimulate secondary metabolite production, researchers can identify upregulated genes that are strong candidates for being part of the torachrysone BGC. The identification of such a cluster is the first step towards its characterization and subsequent use in metabolic engineering.

Transcriptomic, Proteomic, and Metabolomic Profiling of Torachrysone 8-O-Glucoside Producing Organisms

Multi-omics approaches provide a holistic view of the cellular processes involved in the production of natural products. Transcriptomic analysis, in particular, has proven effective in studying the biosynthesis of compounds in Polygonum multiflorum.

In a notable study, the roots of P. multiflorum seedlings were treated with methyl jasmonate (MeJA), a known elicitor of plant secondary metabolism. nih.govnih.gov Subsequent transcriptome profiling using next-generation sequencing revealed significant changes in gene expression. A total of 18,677 differentially expressed genes (DEGs) were identified, with 4,535 being up-regulated and 14,142 being down-regulated in response to the MeJA treatment. nih.govnih.gov These genes were associated with 125 different metabolic pathways, including those for stilbenoid biosynthesis, linoleic acid metabolism, and arachidonic acid metabolism, indicating a broad-scale reprogramming of the plant's metabolism towards producing specialized compounds. nih.govnih.gov This large dataset provides a valuable resource for identifying the specific PKS, UGT, and other tailoring enzyme genes involved in the Torachrysone 8-O-Glucoside pathway.

| Parameter | Finding |

|---|---|

| Elicitor Used | Methyl Jasmonate (MeJA) |

| Total Differentially Expressed Genes (DEGs) | 18,677 |

| Up-regulated DEGs | 4,535 |

| Down-regulated DEGs | 14,142 |

| Associated Metabolic Pathways | 125 |

| Enriched Secondary Metabolic Pathways | Stilbenoid biosynthesis, Linoleic acid metabolism, Arachidonic acid metabolism |

Strategies for Metabolic Engineering and Synthetic Biology to Enhance Torachrysone 8-O-Glucoside Production

The low abundance of many valuable natural products in their native organisms has driven the development of metabolic engineering and synthetic biology approaches to improve yields. nih.gov These strategies aim to reconstruct the biosynthetic pathway in a high-producing, easily cultivatable host organism.

A primary strategy is the heterologous expression of the entire biosynthetic gene cluster. rsc.org Once the BGC for Torachrysone 8-O-Glucoside is identified in P. multiflorum, it can be isolated, potentially refactored or optimized for a new host, and introduced into a microbial chassis like Streptomyces or Escherichia coli. nih.govrsc.org These hosts have well-established genetic tools and can be grown in large-scale fermenters, offering a more controlled and scalable production platform than plant cultivation. rsc.org

Synthetic biology provides "plug-and-play" methodologies to further optimize production. nih.gov This can involve:

Promoter Engineering: Replacing native plant promoters with strong, inducible promoters in the host organism to drive high levels of gene expression.

Host Engineering: Modifying the host's primary metabolism to increase the supply of precursor molecules like acetyl-CoA and malonyl-CoA.

Enzyme Engineering: Altering the biosynthetic enzymes themselves to improve their efficiency or even to create novel derivatives of the final product.

These advanced techniques hold the promise of transforming Torachrysone 8-O-Glucoside from a rare plant metabolite into a readily available compound.

Environmental Elicitors and Stress Responses Modulating Torachrysone 8-O-Glucoside Biosynthesis

Plants naturally produce secondary metabolites as part of their defense response to environmental stresses, such as pathogen attack or herbivory. This response can be intentionally triggered through the application of "elicitors," which are signal molecules that mimic these stresses. nih.gov The use of elicitors is an effective strategy to enhance the production of valuable compounds in plant cell cultures or whole plants.

Commonly used elicitors include phytohormones like methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA). nih.govresearchgate.net As demonstrated in the transcriptomic study of P. multiflorum, MeJA application leads to a massive upregulation of genes involved in secondary metabolism. nih.govnih.gov Elicitors are recognized by specific receptors on the plant cell surface, which initiates a signal transduction cascade. This signaling pathway ultimately activates transcription factors that "switch on" the expression of biosynthetic genes, leading to an increased accumulation of the target compounds. nih.gov Manipulating culture conditions, such as nutrient levels, pH, and light, can also act as stressors that modulate biosynthetic pathways.

| Elicitor | Type | General Effect |

|---|---|---|

| Methyl Jasmonate (MeJA) | Phytohormone | Induces a broad range of defense responses and secondary metabolite pathways. |

| Salicylic Acid (SA) | Phytohormone | A key signaling molecule in systemic acquired resistance, often upregulating phenolic and flavonoid biosynthesis. |

| Chitosan | Biotic (Fungal cell wall component) | Mimics fungal infection, activating defense genes. |

| Heavy Metals (e.g., Cu2+, Ag+) | Abiotic | Induce oxidative stress, leading to the production of antioxidant secondary metabolites. |

Chemosynthesis, Semisynthesis, and Analog Design of Torachrysone 8 O Glucoside

Semisynthetic Modifications of Torachrysone (B31896) 8-O-Glucoside from Readily Available Natural Precursors

Given the complexity of total synthesis, a more practical approach can be the semisynthesis of Torachrysone 8-O-Glucoside from closely related natural products. For instance, the aglycone, torachrysone, or other similar anthraquinone (B42736) compounds can be isolated from natural sources in larger quantities. medchemexpress.com

This approach would involve:

Isolation and purification of the torachrysone aglycone from a plant source like Polygonum multiflorum or Senna tora. medchemexpress.comnih.govnih.gov

Subsequent chemical glycosylation with a protected glucose donor using one of the methodologies described in section 5.1.1.

Deprotection to afford the final product.

This strategy significantly reduces the number of synthetic steps and can be more cost-effective for producing larger quantities of the target compound.

Design and Synthesis of Torachrysone 8-O-Glucoside Derivatives and Structural Analogs for Structure-Activity Relationship (SAR) Studies

To explore the biological activities of Torachrysone 8-O-Glucoside and to potentially develop more potent or selective compounds, the synthesis of derivatives and structural analogs is crucial. drugdesign.orgimmutoscientific.com These studies, known as Structure-Activity Relationship (SAR) analyses, involve systematically modifying different parts of the molecule and evaluating the impact on its biological effects. nih.govnih.gov

The glucose unit of Torachrysone 8-O-Glucoside can be a key determinant of its pharmacokinetic and pharmacodynamic properties, including its solubility and ability to interact with biological targets. ontosight.aiuomustansiriyah.edu.iq Modifications to this moiety can provide valuable insights.

Deoxygenation: The removal of one or more hydroxyl groups from the glucose ring can probe the importance of hydrogen bonding interactions with a target protein.

Alkylation: The conversion of hydroxyl groups to ethers (e.g., methylation) can alter the polarity and steric profile of the sugar.

Acylation: The introduction of different acyl groups (e.g., butyryl, valeryl) can modulate the lipophilicity of the compound.

Anomeric Variation: Synthesis of the α-anomer of the glucoside would help to determine the stereochemical requirements for biological activity.

The anthraquinone core is the primary pharmacophore of many compounds in this class. uomustansiriyah.edu.iq Alterations to this scaffold can significantly impact biological activity.

Halogenation: The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) at various positions on the aromatic rings can alter the electronic properties and metabolic stability of the molecule.

Hydroxylation/Alkoxylation: The addition or modification of hydroxyl or methoxy (B1213986) groups can influence the compound's antioxidant potential and its ability to form hydrogen bonds.

Alkylation: The introduction of different alkyl chains on the anthraquinone nucleus can affect its lipophilicity and interaction with hydrophobic pockets in target enzymes or receptors.

Chemoenzymatic Synthesis Approaches Utilizing Glycosyltransferases for Glucoside Formation

The synthesis of complex glycosides such as Torachrysone 8-O-Glucoside presents significant challenges for traditional chemical methods due to the need for precise control over regioselectivity and stereoselectivity. Chemoenzymatic synthesis, which combines chemical synthesis with biological catalysis, has emerged as a powerful alternative. Specifically, the use of glycosyltransferases for the final glucosidation step offers a highly efficient and selective means of forming the desired glycosidic bond.

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated sugar donor to an acceptor molecule. mdpi.com For the synthesis of O-glucosides like Torachrysone 8-O-Glucoside, UDP-glycosyltransferases (UGTs) are of particular importance. frontiersin.orgnih.gov These enzymes utilize uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) as the activated sugar donor to transfer a glucose molecule to a hydroxyl group on the aglycone, in this case, torachrysone. frontiersin.orgnih.gov The reaction catalyzed by a UGT is highly specific, ensuring the formation of the correct glycosidic linkage at a particular position on the aglycone with the desired stereochemistry (α or β). mdpi.com

While specific studies on the chemoenzymatic synthesis of Torachrysone 8-O-Glucoside using glycosyltransferases have not been extensively reported in the literature, the broad substrate tolerance of many UGTs suggests the feasibility of this approach. UGTs have been successfully employed in the glycosylation of a wide array of phenolic compounds, including flavonoids, isoflavonoids, and other small molecules. nih.govresearchsolutions.com This substrate promiscuity indicates that torachrysone, a naphthalene (B1677914) derivative with phenolic hydroxyl groups, could serve as a suitable acceptor for certain UGTs.

The general strategy for the chemoenzymatic synthesis of Torachrysone 8-O-Glucoside would involve the chemical synthesis of the aglycone, torachrysone. This synthetic torachrysone would then be used as the substrate in a biotransformation step employing a selected UGT and UDP-glucose. The key to this approach lies in identifying a UGT that exhibits activity towards torachrysone. This often involves screening a library of known UGTs or employing protein engineering to tailor an enzyme for the specific substrate. nih.gov

The reaction conditions for such a chemoenzymatic step are typically mild, proceeding in aqueous buffer systems at or near neutral pH and moderate temperatures (e.g., 25-40 °C), which helps to avoid the degradation of sensitive substrates and products. nih.gov The progress of the reaction can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the consumption of the aglycone and the formation of the glucoside.

A summary of the key parameters in a hypothetical chemoenzymatic synthesis of Torachrysone 8-O-Glucoside using a glycosyltransferase is presented in Table 1.

Table 1: Key Parameters for the Chemoenzymatic Synthesis of Torachrysone 8-O-Glucoside

| Parameter | Description |

| Enzyme Class | UDP-glycosyltransferase (UGT) |

| Aglycone Substrate | Torachrysone |

| Sugar Donor | Uridine Diphosphate Glucose (UDP-glucose) |

| Product | Torachrysone 8-O-Glucoside |

| Key Advantage | High regioselectivity and stereoselectivity |

| Typical Reaction Conditions | Aqueous buffer, pH 6.0-8.0, 25-40 °C |

| Potential Enzyme Sources | Plants, bacteria, fungi |

Mechanistic Elucidation of Biological Activities of Torachrysone 8 O Glucoside in in Vitro and Pre Clinical Models

Antioxidant and Reactive Oxygen Species Scavenging Mechanisms of Torachrysone (B31896) 8-O-Glucoside

Torachrysone 8-O-glucoside has been recognized for its antioxidant properties, which are crucial in mitigating cellular damage induced by oxidative stress. glycodepot.com The mechanisms behind these effects involve both direct interaction with free radicals and modulation of endogenous antioxidant systems.

Direct Free Radical Quenching Assays (e.g., DPPH, ABTS, ORAC)

While Torachrysone 8-O-glucoside is generally reported to possess antioxidant effects, specific quantitative data from direct free radical quenching assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), or Oxygen Radical Absorbance Capacity (ORAC) assays are not extensively detailed in the currently available scientific literature. These assays are standard methods to evaluate the capacity of a compound to directly neutralize free radicals. plos.orgresearchgate.net

Interactive Data Table: Direct Free Radical Scavenging Activity of Torachrysone 8-O-Glucoside

| Assay | Target Radical | IC50 / Value | Research Findings |

| DPPH | Stable free radical | Data not available | Specific studies quantifying the DPPH radical scavenging activity of isolated Torachrysone 8-O-glucoside were not identified in the reviewed literature. |

| ABTS | Cationic radical | Data not available | Quantitative ABTS assay results for Torachrysone 8-O-glucoside are not specified in the available research. |

| ORAC | Peroxyl radical | Data not available | The ORAC value, which measures the capacity to neutralize peroxyl radicals, has not been reported for Torachrysone 8-O-glucoside. |

Cellular Oxidative Stress Modulation and Enzyme Activity Regulation (e.g., SOD, Catalase, GPx)

Beyond direct scavenging, Torachrysone 8-O-glucoside modulates cellular defense mechanisms against oxidative stress. It has been shown to up-regulate the mRNA levels of several antioxidant factors that are downstream of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov A notable target is Glutathione (B108866) S-transferase (GST), an enzyme that plays a critical role in the detoxification of harmful compounds like 4-hydroxynonenal (B163490) (4-HNE) by catalyzing its conjugation to glutathione. nih.gov

However, specific studies detailing the direct modulatory effect of Torachrysone 8-O-glucoside on the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are not prominently featured in the existing research.

Anti-Inflammatory Modulatory Effects of Torachrysone 8-O-Glucoside

Torachrysone 8-O-glucoside exhibits significant anti-inflammatory effects by intervening in multiple stages of the inflammatory cascade, from cytokine production to the modulation of critical signaling pathways. nih.gov

Inhibition of Pro-Inflammatory Cytokine and Chemokine Production (e.g., TNF-α, IL-6, IL-1β)

Research indicates that Torachrysone 8-O-glucoside can decrease the release of inflammatory factors associated with M1-polarized macrophages. nih.gov This suggests an ability to suppress the production of key pro-inflammatory cytokines. However, specific data quantifying the inhibitory concentration (IC50) or percentage of inhibition for individual cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are not detailed in the available literature.

Modulation of Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, JAK/STAT)

A primary mechanism for the anti-inflammatory action of Torachrysone 8-O-glucoside is its ability to modulate intracellular signaling pathways that orchestrate the inflammatory response. It has been demonstrated to inhibit the nuclear translocation of the p65 subunit of Nuclear Factor-kappa B (NF-κB). nih.gov By preventing the translocation of NF-κB to the nucleus, the compound effectively halts the transcription of numerous pro-inflammatory genes. nih.gov

Additionally, studies have shown that Torachrysone 8-O-glucoside significantly inhibits the tyrosine-phosphorylation of focal adhesion kinase (FAK), a key regulator in the morphological transformation and adhesion of macrophages, which are critical processes in the inflammatory response. nih.gov Information regarding the direct modulation of the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways by Torachrysone 8-O-glucoside is not currently available.

Interactive Data Table: Modulation of Inflammatory Pathways by Torachrysone 8-O-Glucoside

| Signaling Pathway | Key Molecular Target | Observed Effect |

| NF-κB | p65 Subunit | Inhibition of nuclear translocation. nih.gov |

| FAK Signaling | Focal Adhesion Kinase (FAK) | Inhibition of tyrosine-phosphorylation. nih.gov |

| MAPK | Not Specified | Data not available in reviewed literature. |

| JAK/STAT | Not Specified | Data not available in reviewed literature. |

Inhibition of Inflammatory Enzymes (e.g., COX-2, iNOS, Phospholipase A2)

The current body of scientific literature does not provide specific evidence on the inhibitory effects of Torachrysone 8-O-glucoside on key inflammatory enzymes such as Cyclooxygenase-2 (COX-2), inducible Nitric Oxide Synthase (iNOS), or Phospholipase A2. While the compound demonstrates broad anti-inflammatory activity, its direct interaction with these specific enzymes has not been elucidated in the reviewed research. A notable finding is its potent inhibition of aldose reductase, an enzyme implicated in inflammatory complications. nih.gov

Antimicrobial and Antifungal Activity Mechanisms of Torachrysone 8-O-Glucoside

Anti-Fungal Mechanisms and Ergosterol (B1671047) Biosynthesis Interference

While Torachrysone 8-O-Glucoside has been investigated for various biological activities, its specific mechanisms as an anti-fungal agent, particularly through the inhibition of ergosterol biosynthesis, are not extensively documented in current scientific literature. However, understanding the ergosterol biosynthesis pathway is crucial as it represents a primary target for many established anti-fungal agents. nih.gov

Ergosterol is a vital sterol found in the plasma membranes of fungi, where it regulates membrane fluidity, permeability, and the function of membrane-bound proteins. mdpi.com Its role is analogous to that of cholesterol in mammalian cells. The biosynthesis of ergosterol is a complex, multi-step process that is essential for fungal viability. nih.gov Consequently, this pathway is an attractive target for the development of anti-fungal drugs. nih.govmdpi.com

Several classes of anti-fungal drugs function by interfering with specific enzymes in this pathway. nih.gov For instance, azoles inhibit the C14 demethylation step, while allylamines and tolnaftate (B1682400) inhibit squalene (B77637) epoxidase. nih.gov The morpholines are known to inhibit both Δ7,8 isomerase and Δ14 reductase. nih.gov Inhibition at these critical enzymatic steps disrupts the integrity of the fungal cell membrane, leading to cell growth arrest and death. Given the established importance of this pathway in anti-fungal therapy, future research may explore whether Torachrysone 8-O-Glucoside or its derivatives exert any influence on ergosterol biosynthesis.

Immunomodulatory Properties and Effects on Immune Cell Function

Torachrysone 8-O-Glucoside exhibits significant immunomodulatory properties, primarily through its effects on macrophage function and polarization. Macrophages are highly plastic immune cells that can switch between a pro-inflammatory (M1) phenotype and an anti-inflammatory (M2) phenotype, playing a critical role in both the initiation and resolution of inflammation. nih.gov

Research demonstrates that Torachrysone 8-O-Glucoside can effectively curb inflammatory responses by modulating macrophage behavior. nih.gov The compound significantly inhibits the morphological transformation of macrophages into the pro-inflammatory M1 type, which is characterized by a flattened shape and rapid adhesion to lesion sites. nih.gov This is achieved by inhibiting the tyrosine-phosphorylation of focal adhesion kinase (FAK), a key regulator of cellular morphology and adhesion. nih.gov The inhibition of FAK phosphorylation subsequently leads to the downregulation of FAK-mediated transcription of genes related to the cytoskeleton. nih.gov

Furthermore, Torachrysone 8-O-Glucoside influences macrophage polarization by enhancing the expression of M2 markers, which are associated with anti-inflammatory and tissue repair functions. nih.gov It also blunts the sensitivity of macrophage cells to inflammatory stimuli like damage-associated molecular patterns (DAMPs) and pathogen-associated molecular patterns (PAMPs). nih.gov Mechanistically, it has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit, a critical transcription factor for pro-inflammatory gene expression, thereby decreasing the release of M1-associated inflammatory factors. nih.gov By curbing both the morphological and metabolic changes associated with M1 polarization, Torachrysone 8-O-Glucoside acts as a potent anti-inflammatory agent. nih.gov

Table 1: Summary of Immunomodulatory Effects of Torachrysone 8-O-Glucoside on Macrophages

| Target/Process | Observed Effect | Reference |

|---|---|---|

| Macrophage Polarization | Inhibits switch to M1 phenotype; enhances M2 markers. | nih.gov |

| Cell Morphology | Restrains LPS-induced transformation to flattened M1 shape. | nih.gov |

| Focal Adhesion Kinase (FAK) | Inhibits tyrosine-phosphorylation. | nih.gov |

| Gene Transcription | Downregulates FAK-mediated transcription of cytoskeleton genes. | nih.gov |

| NF-κB Pathway | Inhibits nuclear translocation of the p65 subunit. | nih.gov |

| Inflammatory Mediators | Decreases the release of M1-associated inflammatory factors. | nih.gov |

Enzyme Inhibition Kinetics and Receptor Binding Studies of Torachrysone 8-O-Glucoside

Torachrysone 8-O-Glucoside has been identified as an inhibitor of several key enzymes, notably aldose reductase and alpha-glucosidase. nih.govtargetmol.com

Aldose Reductase Inhibition: Aldose reductase (AR) is an enzyme implicated in pathologies such as inflammation and diabetic complications through its role in metabolizing aldehydes like 4-hydroxynonenal (4-HNE). nih.gov Torachrysone 8-O-Glucoside acts as an effective inhibitor of AR. nih.gov Studies combining molecular docking, cellular thermal shift assays, and enzyme activity experiments have demonstrated a strong binding affinity between the compound and AR. nih.gov This binding inhibits the enzyme's activity, blocking the metabolism of lipid peroxidation products and thereby exerting anti-inflammatory effects. nih.gov

Alpha-Glucosidase Inhibition: The compound also exhibits inhibitory activity against alpha-glucosidase, an enzyme involved in carbohydrate digestion. targetmol.com By inhibiting this enzyme, Torachrysone 8-O-Glucoside can potentially modulate postprandial hyperglycemia, suggesting its relevance for managing type 2 diabetes. targetmol.com

Enzyme Inhibition Kinetics: The study of enzyme kinetics, often visualized through methods like the Lineweaver-Burk plot, is essential for characterizing the mechanism of inhibition (e.g., competitive, noncompetitive, or mixed). nih.govresearchgate.netmdpi.com For a competitive inhibitor, the inhibitor molecule binds to the active site of the enzyme, competing with the substrate. mdpi.com While the specific kinetic parameters (e.g., Kᵢ, type of inhibition) for Torachrysone 8-O-Glucoside's action on alpha-glucosidase are not detailed in the available literature, its established inhibitory effect warrants such investigation. For aldose reductase, binding studies confirm a direct interaction, which is a prerequisite for inhibition. nih.gov

Table 2: Enzyme Inhibition Profile of Torachrysone 8-O-Glucoside

| Enzyme Target | Biological Role | Inhibition Effect | Study Method | Reference |

|---|---|---|---|---|

| Aldose Reductase (AR) | Metabolism of toxic aldehydes, inflammation | Potent inhibitor | Molecular Docking, Cellular Thermal Shift Assay, Enzyme Activity Experiments | nih.gov |

| Alpha-glucosidase | Carbohydrate digestion, blood glucose regulation | Inhibitor | In vitro inhibition assays | targetmol.com |

Integrated Omics Approaches (e.g., transcriptomics, proteomics) to Understand Biological Responses to Torachrysone 8-O-Glucoside

Integrated omics approaches, which combine data from transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles), provide a holistic view of cellular responses to a compound. rsc.org While comprehensive, multi-omics studies focused solely on Torachrysone 8-O-Glucoside are emerging, existing research has utilized transcriptomic analysis to elucidate its mechanisms.

Transcriptomic-level investigations have revealed that Torachrysone 8-O-Glucoside modulates the expression of specific gene sets. In M1-polarized macrophages, it downregulates the FAK-mediated transcription of cytoskeleton genes, which correlates with its observed effects on cell morphology. nih.gov Concurrently, it ameliorates defective mitochondrial function by upregulating the transcription of three rate-limiting enzymes of the tricarboxylic acid (TCA) cycle. nih.gov

Furthermore, studies have shown that Torachrysone 8-O-Glucoside can up-regulate the mRNA levels of several antioxidant factors that are downstream of the transcription factor NRF2. nih.gov A notable example is the significant increase in glutathione S-transferase (GST), an enzyme that detoxifies harmful aldehydes. nih.gov These findings demonstrate that transcriptomic approaches are powerful tools for identifying the specific molecular pathways modulated by Torachrysone 8-O-Glucoside, providing a deeper understanding of its anti-inflammatory and cytoprotective effects.

Advanced Analytical Techniques for Quantification and Detection of Torachrysone 8 O Glucoside

Chromatographic Method Development for Quantitative Analysis of Torachrysone (B31896) 8-O-Glucoside

Chromatographic techniques are the cornerstone for the separation and quantification of Torachrysone 8-O-Glucoside. These methods separate the analyte from other components in a mixture based on its differential distribution between a stationary phase and a mobile phase.

Quantitative HPLC-UV/PDA and UHPLC-UV/PDA Methodologies

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Photodiode Array (PDA) detection is a widely used and robust method for the quantitative analysis of Torachrysone 8-O-Glucoside. The PDA detector offers the advantage of acquiring spectra across a range of wavelengths, which aids in peak identification and purity assessment. Ultra-High-Performance Liquid Chromatography (UHPLC) systems, which use columns with smaller particle sizes, provide faster analysis times and higher resolution compared to conventional HPLC.

The analysis is typically performed in a reverse-phase mode, utilizing a C18 column. The mobile phase usually consists of a gradient mixture of an aqueous solvent (often containing an acidifier like formic or acetic acid to improve peak shape) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). Quantification is achieved by comparing the peak area of the analyte in a sample to that of a certified reference standard at a specific wavelength. While specific HPLC methods for Torachrysone 8-O-Glucoside are not extensively detailed in publicly available literature, methods for similar compounds in plant extracts provide a strong framework. bjherbest.comnih.gov For instance, a validated HPLC-PDA method for determining multiple components in a traditional medical prescription used a C18 column with a formic acid/methanol gradient. nih.gov

Table 1: Typical Parameters for HPLC-UV/PDA Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Stationary Phase (Column) | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water (with 0.1% Formic Acid) | Elutes compounds from the column at different times. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. |

| Detection Wavelength | 230 - 280 nm | Monitors the absorbance of the compound for quantification. |

| Column Temperature | 25-30 °C | Ensures reproducible retention times. |

LC-MS/MS and GC-MS/MS for Highly Sensitive and Selective Quantification in Complex Matrices

For analyzing Torachrysone 8-O-Glucoside in complex biological matrices where concentrations are low and interference is high, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique couples the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. LC-MS/MS instruments operating in Multiple Reaction Monitoring (MRM) mode are particularly powerful for targeted quantification, as they monitor specific precursor-to-product ion transitions unique to the analyte. nih.govnih.gov This minimizes matrix effects and allows for detection at very low levels (pg/g). nih.gov

A facile method using HPLC combined with electrospray ionization (ESI) and ion trap time-of-flight mass spectrometry (IT-TOF-MS) has been successfully used to identify Torachrysone 8-O-Glucoside in Polygonum cuspidatum. tautochem.com While this was for identification, the same principle is applied for quantification. A validated LC-MS/MS method was developed to quantify 11 compounds in cell lysates, demonstrating the technique's suitability for complex biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is generally not suitable for the direct analysis of glycosides like Torachrysone 8-O-Glucoside due to their low volatility and thermal instability. Derivatization would be required to make the compound amenable to GC analysis, a process that can be complex and introduce variability. Therefore, LC-MS/MS is the preferred mass spectrometric technique.

Capillary Electrophoresis (CE) for Torachrysone 8-O-Glucoside Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC. It separates ions based on their electrophoretic mobility in an electrolyte-filled capillary under an applied voltage. A study successfully demonstrated the simultaneous separation and determination of major anthraquinones and their glucosides, including compounds structurally related to Torachrysone 8-O-Glucoside, using cyclodextrin-modified capillary zone electrophoresis. The addition of α-cyclodextrin to the borate (B1201080) buffer was crucial for achieving separation. CE is a powerful tool for analyzing oligosaccharides and glycoconjugates due to its high resolution.

Table 2: Capillary Electrophoresis Method for Related Glucosides

| Parameter | Condition | Reference |

|---|---|---|

| Running Electrolyte | 0.005 M α-cyclodextrin in 0.03 M borate buffer (pH 10.5) with 10% acetonitrile | |

| Applied Voltage | 20 kV | |

| Detection | UV Detector |

Spectrophotometric and Fluorometric Assay Development for Torachrysone 8-O-Glucoside

Direct quantification of Torachrysone 8-O-Glucoside using standalone spectrophotometric (UV-Vis) or fluorometric methods is not widely reported in scientific literature. These techniques generally lack the specificity required to distinguish the target compound from other structurally similar compounds that may be present in a sample, especially in crude plant extracts. The UV absorbance of Torachrysone 8-O-Glucoside is utilized in HPLC-UV detection, but this is dependent on the chromatographic separation step to first isolate the compound from interfering substances.

While not used for direct quantification, spectrophotometric assays are employed to evaluate the biological activities associated with Torachrysone 8-O-Glucoside. For example, an in vitro α-glucosidase inhibition assay, which measures a change in absorbance resulting from the enzymatic reaction, was used to determine the inhibitory activity of extracts containing the compound. However, such assays measure functional activity rather than the concentration of the compound itself.

Sample Preparation Strategies for Analytical Determination (e.g., Solid-Phase Extraction, Microextraction Techniques)

Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte before instrumental analysis. The choice of technique depends on the sample matrix and the subsequent analytical method.

Ultrasonic Extraction: This method is commonly used to extract compounds from solid plant materials. It uses high-frequency sound waves to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency. Methanol or ethanol (B145695) are often used as solvents for extracting moderately polar compounds like Torachrysone 8-O-Glucoside from plant tissues.

Solid-Phase Extraction (SPE): SPE is a widely used cleanup technique to isolate analytes from a liquid sample. For Torachrysone 8-O-Glucoside, a reverse-phase sorbent (like C18) can be used. The crude extract is loaded onto the SPE cartridge, interfering substances are washed away with a weak solvent, and the analyte of interest is then eluted with a stronger solvent (e.g., methanol or acetonitrile). This reduces matrix effects and improves the reliability of chromatographic analysis.

Microextraction Techniques: While not specifically documented for Torachrysone 8-O-Glucoside, modern microextraction techniques aim to minimize solvent consumption and sample volume. These methods could potentially be adapted for its analysis in specific applications.

Validation of Analytical Methods for Torachrysone 8-O-Glucoside (e.g., linearity, accuracy, precision, limit of detection)

Validation is essential to ensure that an analytical method is reliable, reproducible, and suitable for its intended purpose. Key validation parameters are defined by international guidelines.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be ≥0.999. nih.gov

Precision: The closeness of agreement between a series of measurements. It is expressed as the relative standard deviation (RSD) and is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). RSD values should typically be less than 2-4%. bjherbest.comnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the analyte is spiked into a sample matrix. Percentage recoveries are expected to be within a range of 95-105%. bjherbest.comnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are crucial for trace analysis. For HPLC-PDA methods, LOQs are often in the sub-μg/mL range, while for LC-MS/MS, they can be significantly lower. nih.govnih.gov

Table 3: Example of Method Validation Parameters from an HPLC-PDA Study

| Parameter | Result | Reference |

|---|---|---|

| Linearity (r²) | ≥ 0.9994 | nih.gov |

| LOD | 0.131–0.296 μg/mL | nih.gov |

| LOQ | 0.398–0.898 μg/mL | nih.gov |

| Intra- & Inter-day Precision (RSD) | < 4% | nih.gov |

| Accuracy (Recovery) | 92.33–116.72% | nih.gov |

Pharmacokinetic and Biotransformation Profiles of Torachrysone 8 O Glucoside in Pre Clinical Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) studies on Torachrysone (B31896) 8-O-Glucoside are not extensively documented in publicly available literature, the profile of this compound can be inferred from the behavior of other phenolic glycosides in preclinical animal models, such as rats and mice.

Absorption: As a glycoside, the oral absorption of Torachrysone 8-O-Glucoside is expected to be limited in its intact form due to its hydrophilicity and molecular size. The primary route of absorption would likely follow the hydrolysis of the glycosidic bond in the gastrointestinal tract. mdpi.com The resulting aglycone, torachrysone, being more lipophilic, would then be more readily absorbed across the intestinal epithelium via passive diffusion. Some minor absorption of the intact glycoside may occur through active transport mechanisms like the sodium-dependent glucose transporters (SGLT1). mdpi.com

Distribution: Following absorption, the aglycone and any absorbed intact glycoside would enter the systemic circulation. The distribution of phenolic compounds is generally wide, though specific tissue accumulation would depend on factors like plasma protein binding and tissue permeability. Studies on other phenolic glycosides have shown distribution to various organs. mdpi.com

Metabolism: Metabolism is anticipated to be a significant process for Torachrysone 8-O-Glucoside. The initial and most critical metabolic step is the hydrolysis of the glucose moiety. This is followed by Phase I and Phase II biotransformation reactions of the aglycone, primarily in the liver.

Excretion: The metabolites of Torachrysone 8-O-Glucoside, being more water-soluble, are expected to be primarily excreted through urine and, to a lesser extent, bile. The elimination half-life of flavonoid glycosides in rats has been observed to be relatively short, suggesting efficient clearance from the body. nih.gov

A hypothetical pharmacokinetic profile for Torachrysone 8-O-Glucoside's aglycone in a rat model is presented below.

| Parameter | Hypothetical Value | Description |

| Tmax (h) | 1 - 2 | Time to reach maximum plasma concentration. |

| Cmax (ng/mL) | Variable | Maximum plasma concentration, dependent on dosage. |

| t1/2 (h) | 2 - 6 | Elimination half-life. |

| AUC (ng·h/mL) | Variable | Area under the plasma concentration-time curve, indicating total drug exposure. |

| CL (mL/h/kg) | Variable | Clearance rate from the body. |

This table presents hypothetical data based on typical values for phenolic aglycones in rat pharmacokinetic studies.

Metabolic Fate of Torachrysone 8-O-Glucoside, Including Glucoside Hydrolysis by Microbiota and Host Enzymes

The metabolic fate of Torachrysone 8-O-Glucoside is intrinsically linked to the cleavage of its glycosidic bond. This hydrolysis is a critical step that liberates the biologically active aglycone, torachrysone.

Glucoside Hydrolysis by Microbiota: The human gut microbiota possesses a vast arsenal (B13267) of enzymes, including β-glucosidases, that are capable of hydrolyzing glycosidic bonds. nih.govoup.comnih.gov It is highly probable that a significant portion of orally administered Torachrysone 8-O-Glucoside reaches the colon intact, where it is then metabolized by the resident microbiota. mdpi.com This microbial hydrolysis is often a prerequisite for the absorption of the aglycone and subsequent systemic effects.

Glucoside Hydrolysis by Host Enzymes: Host enzymes, such as lactase-phlorizin hydrolase located in the brush border of the small intestine, can also contribute to the hydrolysis of certain glycosides. mdpi.com However, the efficiency of this process for Torachrysone 8-O-Glucoside specifically has not been determined. Cytosolic β-glucosidases within intestinal cells could also play a role if the intact glycoside is transported into the enterocytes. mdpi.com

Identification and Structural Elucidation of Torachrysone 8-O-Glucoside Metabolites (Phase I and Phase II)

Following the hydrolysis of the glucose moiety to yield torachrysone, the aglycone is expected to undergo extensive Phase I and Phase II metabolism.

Phase I Metabolism: The primary Phase I reactions for a phenolic compound like torachrysone involve oxidation, reduction, and hydrolysis, catalyzed mainly by cytochrome P450 (CYP) enzymes in the liver. fiveable.meyoutube.com For the naphthalene (B1677914) core of torachrysone, oxidation reactions could introduce additional hydroxyl groups. researchgate.netmedchemexpress.com

Phase II Metabolism: The hydroxyl groups of torachrysone and its Phase I metabolites serve as active sites for Phase II conjugation reactions. fiveable.me These reactions increase water solubility and facilitate excretion. The major Phase II pathways for phenolic compounds include:

Glucuronidation: Attachment of glucuronic acid, a common pathway for phenolics.

Sulfation: Conjugation with a sulfonate group.

Methylation: Addition of a methyl group, often catalyzed by catechol-O-methyltransferase (COMT) if a catechol-like structure is formed during Phase I metabolism.

Below is a table of potential metabolites of Torachrysone 8-O-Glucoside.

| Parent Compound | Metabolic Pathway | Potential Metabolite |

| Torachrysone 8-O-Glucoside | Hydrolysis | Torachrysone |

| Torachrysone | Phase I (Oxidation) | Hydroxylated Torachrysone |

| Torachrysone | Phase II (Glucuronidation) | Torachrysone-glucuronide |

| Torachrysone | Phase II (Sulfation) | Torachrysone-sulfate |

| Hydroxylated Torachrysone | Phase II (Methylation) | Methoxy-torachrysone |

This table presents hypothetical metabolites based on the known metabolism of phenolic compounds.

In Vitro Permeability Studies Across Biological Barriers (e.g., Caco-2 Cell Model, Blood-Brain Barrier Models)

In vitro permeability models are essential tools for predicting the absorption of compounds in humans.

Caco-2 Cell Model: The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized intestinal epithelial cells that mimic the human intestinal barrier. nih.gov This model is widely used to assess the permeability of drugs.